
(3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a difluorophenyl group, a thiadiazolyl group, and a piperidinyl group . These groups are common in many pharmaceuticals and could potentially impart a variety of biological activities to the compound.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The difluorophenyl group would likely contribute to the compound’s aromaticity, while the thiadiazolyl and piperidinyl groups could potentially introduce heterocyclic rings into the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the difluorophenyl group could potentially undergo electrophilic aromatic substitution, while the thiadiazolyl and piperidinyl groups could potentially participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be influenced by its functional groups and overall structure .Aplicaciones Científicas De Investigación
Synthesis Methodologies
- Synthesis Techniques: The synthesis of related compounds, like (2,4-Difluorophenyl)(piperidin-4-yl)methanone, involves starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to reasonable yields (Zheng Rui, 2010).
- Oxime Derivatives Synthesis: A series of oxime derivatives were synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, showing potential antimicrobial activities (L. Mallesha & K. Mohana, 2014).
Antimicrobial Activities
- Antibacterial and Antifungal Effects: Compounds derived from similar structures have shown significant antimicrobial activity against various pathogenic bacterial and fungal strains (L. Mallesha & K. Mohana, 2014).
- Antiviral Properties: Derivatives like 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides exhibited notable antiviral activities, particularly against the tobacco mosaic virus (Zhuo Chen et al., 2010).
Structural and Theoretical Studies
- Structural Analysis: Compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime underwent comprehensive structural and theoretical studies, including X-ray diffraction and density functional theory calculations (C. S. Karthik et al., 2021).
Antiproliferative Activity
- Cancer Research: Diphenyl(piperidin-4-yl) thioamide methanol derivatives were synthesized and evaluated for their antiproliferative activity against various human carcinoma cell lines, highlighting the significance of certain molecular substitutions for this activity (S. B. B. Prasad et al., 2008).
Molecular Docking and Biological Evaluation
- Molecular Docking Studies: Novel derivatives have been synthesized and evaluated through molecular docking studies for their potential as antimicrobial and anticancer agents, demonstrating their biological efficacy and potential for drug development (Kanubhai D. Katariya et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could potentially include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and safety profile. Additionally, if the compound shows promising biological activity, it could potentially be developed into a new drug .
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3OS/c1-2-14-19-20-15(23-14)10-5-7-21(8-6-10)16(22)11-3-4-12(17)13(18)9-11/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQHPSWDHYHTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,2-dimethoxyethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2695136.png)
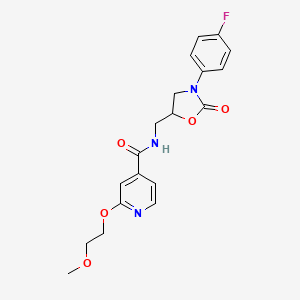
![ethyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2695139.png)

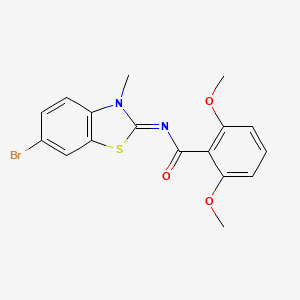
![4-Oxo-1,2-dihydropyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B2695143.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methoxybenzamide](/img/structure/B2695144.png)

![6-[(4-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2695148.png)
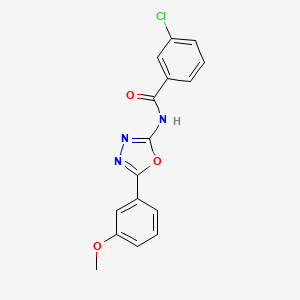
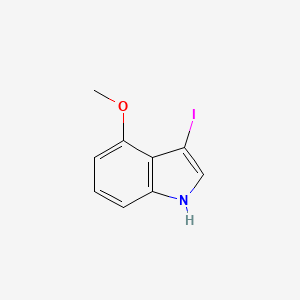

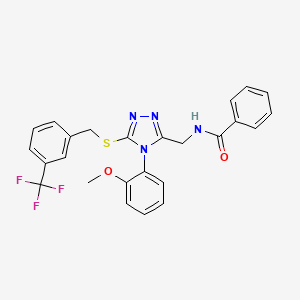
![4-[2-(4-Fluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2695158.png)